molecular formula C26H28ClN3O7 B1244105 JNJ-18038683 CAS No. 851376-05-1

JNJ-18038683

Número de catálogo: B1244105
Número CAS: 851376-05-1
Peso molecular: 530.0 g/mol
Clave InChI: DIQZMBPDLFAJLK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

La síntesis de JNJ-18038683 involucra múltiples pasos, comenzando con la preparación de la estructura central de pirazolo[3,4-d]azepina. La ruta sintética generalmente incluye los siguientes pasos:

Los métodos de producción industrial probablemente implicarían la optimización de estos pasos para garantizar la escalabilidad y la rentabilidad.

Análisis De Reacciones Químicas

JNJ-18038683 experimenta varias reacciones químicas, que incluyen:

    Oxidación: El compuesto se puede oxidar en condiciones específicas para formar derivados oxidados.

    Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales dentro de la molécula.

    Sustitución: Los grupos bencilo y clorofenilo se pueden sustituir por otros grupos funcionales utilizando reactivos y condiciones apropiados.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios nucleófilos para reacciones de sustitución. Los principales productos formados dependen de las condiciones específicas de la reacción y los reactivos utilizados .

Aplicaciones Científicas De Investigación

Major Depressive Disorder

JNJ-18038683 has been evaluated for its efficacy in treating major depressive disorder. In a double-blind, placebo-controlled trial, it was found that while the compound did not significantly separate from placebo in terms of overall efficacy, post hoc analyses indicated potential benefits in specific populations . The drug's ability to prolong rapid eye movement (REM) sleep latency and reduce REM sleep duration suggests it may serve as a useful adjunct therapy in managing depressive symptoms associated with sleep disturbances .

Bipolar Disorder

Currently, this compound is undergoing Phase II clinical trials as an adjunctive treatment for cognitive impairment and mood stabilization in patients with stable bipolar disorder . Initial findings suggest that it may enhance cognitive function and alleviate depressive symptoms, although results have varied across studies . The compound's pharmacological profile indicates it could help mitigate mood swings associated with bipolar disorder through its serotonergic modulation.

Effects on Sleep Patterns

Research has shown that this compound significantly increases REM sleep latency and decreases total REM sleep duration in rodent models. These effects are consistent with the behavior of other antidepressants, suggesting that REM sleep suppression could be a biomarker for antidepressant efficacy .

Circadian Rhythm Regulation

Studies indicate that this compound can block both non-photic and photic phase shifts of circadian rhythms in mice, highlighting its potential role in managing circadian-related disorders . This property may be particularly relevant for patients whose mood disorders are exacerbated by circadian rhythm disruptions.

Case Study: Bipolar Disorder

In a controlled study involving patients with bipolar disorder, this compound was administered alongside standard treatments to assess its impact on cognitive function. While initial results did not show significant improvements compared to placebo, further analysis suggested that specific subgroups may benefit from its use .

Case Study: Major Depressive Disorder

A clinical trial involving patients with major depressive disorder demonstrated that this compound could enhance the effects of citalopram (another antidepressant) on REM sleep suppression. This finding underscores the potential for combination therapies utilizing this compound to improve treatment outcomes for depression .

Summary of Findings

Application AreaObservationsCurrent Status
Major Depressive DisorderNo significant difference from placebo; potential subgroup efficacy notedPhase II trials ongoing
Bipolar DisorderMixed results; some evidence of cognitive enhancementPhase II trials ongoing
Sleep Pattern ModulationIncreased REM latency; decreased REM duration; potential biomarker for antidepressant efficacyPreclinical evidence strong
Circadian Rhythm RegulationBlocks phase shifts induced by light; implications for mood stabilizationPreclinical evidence strong

Mecanismo De Acción

Comparación Con Compuestos Similares

JNJ-18038683 es único en su alta selectividad para el receptor 5-HT7. Los compuestos similares incluyen:

    SB-269970: Otro antagonista selectivo del receptor 5-HT7 con efectos similares en el estado de ánimo y la cognición.

    SB-656104-A: Un compuesto con alta afinidad por el receptor 5-HT7, utilizado en investigación para estudiar el papel del receptor en varios procesos fisiológicos.

    LP-211: Un agonista selectivo del receptor 5-HT7 utilizado para investigar la función del receptor en el sistema nervioso central.

En comparación con estos compuestos, this compound ha mostrado resultados prometedores en ensayos clínicos y tiene un perfil único de efectos sobre el estado de ánimo, la cognición y el sueño .

Actividad Biológica

JNJ-18038683 is a selective antagonist of the serotonin 5-HT7 receptor, which has garnered attention for its potential applications in treating mood disorders and cognitive impairment. This article explores the biological activity of this compound, detailing its pharmacological effects, experimental findings, and clinical evaluations.

Overview of this compound

Chemical Structure and Properties

  • IUPAC Name : 3-(4-chlorophenyl)-1,4,5,6,7,8-hexahydro-1-(phenylmethyl)pyrazolo[3,4-d]azepine 2-hydroxy-1,2,3-propanetricarboxylate
  • Molecular Formula : C20H20ClN3
  • Molar Mass : 337.85 g·mol−1

This compound was developed by Johnson & Johnson and is primarily known for its role in modulating serotonin transmission, particularly in the context of depression and circadian rhythm regulation.

This compound acts as an antagonist at the 5-HT7 receptor, which is implicated in various physiological processes including mood regulation and circadian rhythms. By blocking this receptor, this compound influences serotonin levels and activity in the brain.

1. Impact on Circadian Rhythms

Research indicates that this compound significantly affects circadian rhythms in animal models. In a study involving mice, administration of this compound resulted in:

  • Attenuation of Light-Induced Phase Shifts : The compound blunted both non-photic and photic phase shifts of wheel running activity. Specifically, it reduced the phase delay induced by light exposure and completely blocked phase advances .
Treatment ConditionPhase Shift (h)
Vehicle-2.65 ± 0.12
This compound-1.64 ± 0.29

2. Effects on Sleep Patterns

In rodent models, this compound increased latency to rapid eye movement (REM) sleep while decreasing REM sleep duration. This effect was consistent over repeated administrations and suggests a potential therapeutic effect for sleep disturbances associated with depression .

3. Antidepressant-Like Behavior

This compound demonstrated antidepressant-like effects in various behavioral assays:

  • It enhanced serotonin transmission and exhibited efficacy in the mouse tail suspension test, indicating potential antidepressant properties .

1. Human Trials

Clinical trials have assessed the efficacy of this compound in humans suffering from major depressive disorder (MDD). In a double-blind study involving 225 patients:

  • Results : Neither this compound nor escitalopram showed significant separation from placebo effects overall. However, post hoc analyses indicated a potential benefit when excluding high placebo response sites .

2. Cognitive Impairment in Bipolar Disorder

Another study evaluated the impact of this compound on cognitive impairment associated with stable bipolar disorder:

  • Findings : The study revealed no significant difference between this compound and placebo groups regarding cognitive improvement or mood symptoms over an eight-week period .

Propiedades

IUPAC Name

1-benzyl-3-(4-chlorophenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-d]azepine;2-hydroxypropane-1,2,3-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3.C6H8O7/c21-17-8-6-16(7-9-17)20-18-10-12-22-13-11-19(18)24(23-20)14-15-4-2-1-3-5-15;7-3(8)1-6(13,5(11)12)2-4(9)10/h1-9,22H,10-14H2;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIQZMBPDLFAJLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC2=C1C(=NN2CC3=CC=CC=C3)C4=CC=C(C=C4)Cl.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28ClN3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851376-05-1
Record name JNJ-18038683
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0851376051
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name JNJ-18038683
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9UKQ1NQ8YX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

1-Benzyl-3-(4-chloro-phenyl)-4,5,7,8-tetrahydro-1H-1,2,6-triaza-azulene-6-carboxylic acid tert-butyl ester. To a 1-L, three-necked, round-bottomed flask was added Pd(dppf)Cl2 (2.8 g, 3.4 mmol), 1,1′-bis(diphenylphosphino)ferrocene (0.96 g, 1.73 mmol), Bu4N+Br− (2.78 g, 8.6 mmol), Na2CO3 (36.5 g, 344 mmol) and 2-(4-chloro-phenyl)-benzo[1,3,2]dioxaborole (23.8 g, 103 mmol), under N2. A solution of 1-benzyl-3-trifluoromethanesulfonyloxy-4,5,7,8-tetrahydro-1H-1,2,6-triaza-azulene-6-carboxylic acid tert-butyl ester (41 g, 86 mmol) in toluene (250 mL) was added, followed by the addition of H2O (250 mL) via syringe. The reaction mixture was stirred at reflux for 3 h and then was cooled to rt. The organic layer was diluted with EtOAc (200 mL) and then was washed with 1 M aq. K2CO3 until the color of the aqueous layer stabilized. The organic layer was washed with brine (200 mL), dried over MgSO4, filtered, and concentrated. The crude product thus obtained was pad-filtered through a short plug of SiO2 to afford the title compound (34.5, 79 mmol, 92%) as a white solid. MS (ESI): exact mass calculated for C25H28ClN3O2, 437.19. found, m/z 438.1, [M+H]+. HPLC (Method B): Rt=10.89 min. 1H NMR (400 MHz, CDCl3): 7.50-7.45 (m, 2H), 7.40-7.36 (m, 2H), 7.36-7.25 (m, 3H), 7.13-7.10 (m, 2H), 5.35-5.33 (m, 2H), 3.56-3.50 (m, 4H), 2.83-2.75 (m, 4H), 1.28-1.25 (m, 9H).
Name
Quantity
250 mL
Type
solvent
Reaction Step Two
[Compound]
Name
1-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
36.5 g
Type
reactant
Reaction Step Three
Quantity
23.8 g
Type
reactant
Reaction Step Three
Quantity
2.8 g
Type
catalyst
Reaction Step Three
Quantity
0.96 g
Type
catalyst
Reaction Step Three
Name
1-benzyl-3-trifluoromethanesulfonyloxy-4,5,7,8-tetrahydro-1H-1,2,6-triaza-azulene-6-carboxylic acid tert-butyl ester
Quantity
41 g
Type
reactant
Reaction Step Four
Quantity
250 mL
Type
solvent
Reaction Step Four
Name
Quantity
200 mL
Type
reactant
Reaction Step Five
Yield
92%

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.